molecular formula C7H10N2O B1647600 2-Isopropoxypyrimidine

2-Isopropoxypyrimidine

Cat. No.: B1647600
M. Wt: 138.17 g/mol
InChI Key: FKDNPZHPGHSSGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Advanced Chemical Science

The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at the 1 and 3 positions, is a fundamental building block in the molecular world of biological systems and synthetic chemistry. juniperpublishers.com Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamin B1, and numerous natural products. juniperpublishers.comnih.gov This inherent biological relevance has made the pyrimidine scaffold a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds. nih.govresearchgate.net

The versatility of the pyrimidine core allows for a wide range of chemical modifications, enabling the synthesis of large libraries of compounds for drug discovery. nih.gov These derivatives have been shown to possess a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.govorientjchem.orgnih.gov The ability of pyrimidine-based molecules to interact with various enzymes and cellular components makes them attractive candidates for the development of novel therapeutic agents. nih.gov Consequently, the synthesis and biological evaluation of new pyrimidine derivatives remain an active and highly competitive area of research. mdpi.com

Overview of 2-Isopropoxypyrimidine within Heterocyclic Compound Research

Within the vast family of pyrimidine derivatives, 2-alkoxypyrimidines represent a significant subclass. This compound, which features an isopropoxy group at the second position of the pyrimidine ring, is a specific example. While this particular compound is not extensively documented in scientific literature, its chemical nature suggests it can serve as a valuable intermediate in organic synthesis. The introduction of the isopropoxy group can modulate the electronic properties and steric profile of the pyrimidine ring, potentially influencing its reactivity and biological activity in larger, more complex molecules.

Due to the limited specific data available for this compound, its properties and potential applications are largely inferred from the well-established chemistry of related 2-alkoxypyrimidines. These compounds are often synthesized from readily available starting materials and can be further functionalized, making them useful building blocks for creating more elaborate molecular architectures.

Interactive Data Table: Predicted Properties of this compound

Given the absence of specific experimental data, the following table presents estimated physicochemical properties for this compound. These values are predictions based on its chemical structure and comparison with analogous compounds.

PropertyPredicted Value
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Boiling Point~180-190 °C
LogP (Octanol-Water)~1.5
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0

Research and Synthesis of 2-Alkoxypyrimidines

The synthesis of 2-alkoxypyrimidines, and by extension this compound, is typically achieved through nucleophilic substitution reactions. A common and effective method involves the reaction of a 2-halopyrimidine, such as 2-chloropyrimidine (B141910), with the corresponding sodium alkoxide. In the case of this compound, this would involve reacting 2-chloropyrimidine with sodium isopropoxide. This reaction, a variant of the Williamson ether synthesis, is a robust and widely used method for forming ether linkages.

The general synthetic approach can be summarized as follows:

Step 1: Formation of the Alkoxide: Sodium metal is reacted with isopropanol (B130326) to form sodium isopropoxide.

Step 2: Nucleophilic Substitution: The sodium isopropoxide is then reacted with 2-chloropyrimidine. The isopropoxide ion acts as a nucleophile, displacing the chloride ion from the pyrimidine ring to form this compound.

This method is attractive due to the commercial availability of the starting materials and the generally high yields of the reaction.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-propan-2-yloxypyrimidine

InChI

InChI=1S/C7H10N2O/c1-6(2)10-7-8-4-3-5-9-7/h3-6H,1-2H3

InChI Key

FKDNPZHPGHSSGY-UHFFFAOYSA-N

SMILES

CC(C)OC1=NC=CC=N1

Canonical SMILES

CC(C)OC1=NC=CC=N1

Origin of Product

United States

Synthetic Methodologies for 2 Isopropoxypyrimidine and Its Derivatives

Established Synthetic Pathways to 2-Isopropoxypyrimidine

The synthesis of this compound can be achieved through several established routes, which are broadly categorized into direct synthesis of the substituted ring and modification of a pre-formed pyrimidine (B1678525) precursor.

Direct Synthetic Routes

Direct synthetic methods, often referred to as de novo synthesis, construct the pyrimidine ring from acyclic precursors. microbenotes.com The classical approach to pyrimidine synthesis involves the condensation of a compound containing an N-C-N fragment (like urea, amidine, or guanidine) with a β-dicarbonyl compound or its synthetic equivalent. researchgate.net

For this compound, this would theoretically involve a reagent like O-isopropylisourea, which provides the C2-isopropoxy functionality, reacting with a three-carbon component to form the heterocyclic ring. While this represents a direct pathway to the core structure, the preparation of the specific N-C-N precursor can be complex. A more general and widely applicable method for synthesizing 2-substituted pyrimidines involves the reaction of various amidinium salts with reagents like the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which yields 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org This highlights the principle of constructing the pyrimidine ring with the desired substituent at the C2 position from the outset.

The foundational steps of de novo pyrimidine synthesis in biochemical pathways begin with simple molecules like glutamine and carbon dioxide to form carbamoyl phosphate. microbenotes.comdavuniversity.org This is followed by a series of enzymatic steps to build the pyrimidine ring, which is then attached to a ribose-5-phosphate. davuniversity.org While these biological pathways differ significantly from laboratory chemical synthesis, they illustrate the fundamental principle of building the ring system from simple, non-cyclic precursors.

Preparation from Pyrimidine Precursors

A more common and versatile laboratory-scale approach to this compound involves the modification of a pre-existing pyrimidine ring. This is typically achieved through a nucleophilic substitution reaction where a suitable leaving group at the 2-position of the pyrimidine ring is displaced by an isopropoxide ion. This method is a variation of the Williamson ether synthesis. scienceinfo.commasterorganicchemistry.com

The Williamson ether synthesis is a well-established organic reaction that forms an ether from an organohalide and a deprotonated alcohol (alkoxide). scienceinfo.comjk-sci.com In this context, a 2-halopyrimidine, such as 2-chloropyrimidine (B141910) or 2-bromopyrimidine, serves as the substrate. The pyrimidine ring's electron-deficient nature facilitates nucleophilic attack at the carbon atom bonded to the halogen. The reaction proceeds via an SN2 or, more accurately in the case of an aromatic ring, a nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.comnih.gov

The reaction is typically carried out by treating the 2-halopyrimidine with sodium isopropoxide or potassium isopropoxide, which is prepared by reacting isopropanol (B130326) with a strong base like sodium hydride (NaH). masterorganicchemistry.com

General Reaction Scheme:

Cl-C4H3N2 + (CH3)2CHO-Na+ → (CH3)2CHO-C4H3N2 + NaCl

(2-Chloropyrimidine + Sodium isopropoxide → this compound + Sodium chloride)

The efficiency of this synthesis depends on factors such as the nature of the leaving group (I > Br > Cl), the solvent, and the reaction temperature. Dipolar aprotic solvents are often used to facilitate the reaction. jk-sci.com

ReactantReagentBaseSolventProductTypical Yield (%)
2-ChloropyrimidineIsopropanolNaHTHFThis compoundHigh
2-BromopyrimidineIsopropanolK2CO3DMFThis compoundModerate to High
2-IodopyrimidineSodium Isopropoxide-IsopropanolThis compoundHigh

Advanced Synthetic Strategies for Functionalized this compound Derivatives

The synthesis of more complex derivatives of this compound often relies on advanced strategies that functionalize the pyrimidine ring. Nucleophilic substitution reactions are a cornerstone of these methods, allowing for the introduction of various substituents onto the heterocyclic core.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a class of reactions where an electron-rich nucleophile attacks an electron-deficient center (electrophile) and replaces a leaving group. wikipedia.orgorganic-chemistry.org In the context of pyrimidine chemistry, the carbon atoms of the ring are electrophilic, particularly at positions 2, 4, and 6, due to the electron-withdrawing effect of the two nitrogen atoms.

Ipso-substitution is a specific type of nucleophilic or electrophilic aromatic substitution where an incoming substituent displaces a group already attached to the aromatic ring, other than hydrogen. This strategy can be employed to modify substituted pyrimidine rings.

For instance, in studies on related thieno[2,3-d]pyrimidin-4-ones, researchers have observed that substituents like methyl or methoxycarbonyl groups can undergo electrophilic ipso-substitution. researchgate.netjournalcsij.com In these cases, a nitrating mixture was used to replace a methyl group at C-5 with a nitro group. researchgate.net While this specific example involves electrophilic substitution, the principle of replacing a pre-existing functional group is key.

In the context of nucleophilic ipso-substitution on a this compound scaffold, a different leaving group (e.g., a sulfonyl group or a nitro group) at another position on the ring (e.g., C4 or C6) could potentially be displaced by a strong nucleophile. The feasibility of such a reaction depends heavily on the nature of the leaving group and the activation of the pyrimidine ring by other substituents.

Aromatic nucleophilic substitution (SNAr) is a fundamental mechanism for introducing functional groups onto electron-deficient aromatic and heteroaromatic rings like pyrimidine. nih.gov The reaction proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In the second step, the leaving group is eliminated, restoring the aromaticity of the ring.

This pathway is central to the synthesis of functionalized this compound derivatives. Starting with a di-substituted pyrimidine, such as 2-isopropoxy-4-chloropyrimidine, the chlorine atom at the C4 position can be selectively replaced by various nucleophiles. The isopropoxy group at C2 acts as a modulating substituent, influencing the reactivity of the other positions on the ring.

Examples of SNAr Reactions for Functionalization:

Starting MaterialNucleophileProduct
2-Isopropoxy-4-chloropyrimidineAmmonia (NH3)4-Amino-2-isopropoxypyrimidine
2-Isopropoxy-4-chloropyrimidineHydrazine (N2H4)4-Hydrazinyl-2-isopropoxypyrimidine
2-Isopropoxy-4-chloropyrimidineSodium Methoxide (NaOCH3)2-Isopropoxy-4-methoxypyrimidine
2-Isopropoxy-4,6-dichloropyrimidineAniline (C6H5NH2)4-Anilino-6-chloro-2-isopropoxypyrimidine

The regioselectivity of these reactions is a critical aspect. On a dichlorinated pyrimidine, for example, the substitution of the first chlorine atom can influence the reactivity and position of the second substitution, allowing for the controlled synthesis of asymmetrically substituted pyrimidines. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been widely applied in the synthesis of substituted pyrimidines researchgate.netrsc.orgmdpi.com. These reactions typically involve the coupling of a halogenated pyrimidine with an organometallic reagent in the presence of a palladium catalyst and a base libretexts.org.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or its ester) and an organic halide or triflate libretexts.orgnih.gov. This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids mdpi.com.

In the context of this compound derivatives, a common strategy involves the coupling of a halogenated this compound, such as 4-chloro-2-isopropoxypyrimidine, with various aryl or heteroaryl boronic acids. This approach allows for the introduction of diverse substituents at the 4-position of the pyrimidine ring. The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst nih.gov.

Studies on related 2,4-dichloropyrimidines have shown that the coupling reaction can be highly regioselective, with the C4 position being more reactive than the C2 position. This selectivity is often attributed to the electronic properties of the pyrimidine ring mdpi.com. Microwave irradiation has been demonstrated to significantly accelerate these reactions, often leading to high yields in short reaction times with low catalyst loadings mdpi.com.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Pyrimidine Derivatives

EntryHalogenated PyrimidineBoronic AcidCatalyst SystemProductYield (%)
12,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃2-chloro-4-phenylpyrimidine81
22,4-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₂CO₃2-chloro-4-(4-methoxyphenyl)pyrimidine75
32,4-dichloropyrimidine3-Thienylboronic acidPd(PPh₃)₄ / K₂CO₃2-chloro-4-(3-thienyl)pyrimidine68

This table is illustrative of typical Suzuki-Miyaura couplings of chloropyrimidines and is based on findings for related substrates mdpi.com.

Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed couplings are employed in pyrimidine synthesis. These reactions offer alternative pathways for forming carbon-carbon and carbon-heteroatom bonds, utilizing different organometallic reagents and catalysts rsc.orgmdpi.comresearchgate.net. While specific examples for this compound are not abundant in the provided search results, the general principles can be applied.

Reactions such as the Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Hiyama coupling (using organosilicon reagents) provide alternative methods for the introduction of various substituents onto the pyrimidine core nih.gov. These reactions follow similar catalytic cycles to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination nih.gov. The choice of a specific coupling reaction often depends on the desired functional group tolerance, the availability of the organometallic reagent, and the specific position on the pyrimidine ring to be functionalized. For instance, the desulfitative carbon-carbon cross-coupling of cyclic thioamides with arylboronic acids in the presence of a palladium catalyst and a copper(I) cofactor has been reported as a method for the functionalization of heterocyclic structures nih.gov.

Selective O-Alkylation Methodologies (e.g., Mitsunobu Conditions)

The synthesis of this compound often starts from the readily available precursor, 2-hydroxypyrimidine (which exists in tautomeric equilibrium with pyrimidin-2-one). The selective O-alkylation of this precursor is a crucial step. Direct alkylation of pyrimidin-2(1H)-ones can lead to a mixture of N- and O-alkylated products, making selectivity a key challenge nih.govacs.org.

The Mitsunobu reaction is a powerful and widely used method for the conversion of alcohols to a variety of other functional groups, including ethers, with inversion of stereochemistry wikipedia.orgorganic-chemistry.orgnih.gov. In the context of this compound synthesis, this reaction can be employed for the O-alkylation of 2-hydroxypyrimidine using isopropanol. The reaction typically involves triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) wikipedia.orgnih.gov. The mechanism involves the activation of the alcohol (isopropanol) by the phosphine and azodicarboxylate to form a good leaving group, which is then displaced by the nucleophilic oxygen of the 2-hydroxypyrimidine wikipedia.org.

The selectivity between N- and O-alkylation in pyrimidinones can be influenced by several factors, including the solvent, the nature of the base, and the alkylating agent. Studies on related 4-(trifluoromethyl)pyrimidin-2(1H)-ones have shown that direct alkylation with certain alkylating agents can selectively yield O-alkylated products nih.govacs.org. For instance, using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines as alkylating agents for 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones resulted in exclusive O-alkylation in high yields nih.govresearchgate.net.

A Japanese patent describes a method for the selective O-alkylation of compounds with a pyrimidinone partial structure by reacting them with an alkylating agent in an amide-based solvent in the presence of an alkali carbonate. This process emphasizes maintaining a low concentration of the starting pyrimidinone to improve O-alkylation selectivity google.com.

Carbon-Carbon Bond Formation Methodologies

The introduction of carbon-based substituents directly onto the pyrimidine ring is a fundamental strategy for creating diverse derivatives. While cross-coupling reactions are a primary method for C-C bond formation at halogenated positions, other methodologies exist for forming C-C bonds at different positions of the pyrimidine ring.

For this compound, the C5 position is often a target for functionalization. However, direct C-H activation and subsequent C-C bond formation at this position can be challenging. Oxidative coupling reactions, where two building blocks are directly linked, offer an efficient approach to C-C bond formation, although controlling chemo-, site-, and stereoselectivity can be a limitation nih.gov.

Divergent Synthesis Approaches for Pyrimidine Libraries

Divergent synthesis is a powerful strategy for the rapid generation of a library of structurally related compounds from a common intermediate nih.gov. This approach is particularly valuable in drug discovery for exploring structure-activity relationships. A divergent synthesis of a library of this compound analogues would typically start with a common this compound core, which is then subjected to a variety of reactions to introduce diversity at different positions of the pyrimidine ring.

For example, starting with 4-chloro-2-isopropoxypyrimidine, a library of 4-substituted derivatives could be generated through parallel Suzuki-Miyaura coupling reactions with a diverse set of boronic acids. Further diversification could be achieved by subsequent reactions at other positions of the pyrimidine ring, if available for functionalization.

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The mechanisms of the key reactions used in the synthesis of this compound derivatives have been extensively studied.

The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to involve three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halogenated this compound, forming a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst nih.govresearchgate.netnih.gov.

The Mitsunobu reaction mechanism is more complex. It is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate, forming a betaine intermediate. This intermediate then deprotonates the acidic nucleophile (2-hydroxypyrimidine) to form an ion pair. The alcohol (isopropanol) is then activated by the phosphonium species, leading to an alkoxyphosphonium salt. Finally, the pyrimidinoxide anion acts as a nucleophile, attacking the activated alcohol in an Sₙ2 fashion to form the desired this compound and triphenylphosphine oxide wikipedia.orgorganic-chemistry.org.

The mechanism of O-alkylation of pyrimidin-2-ones is influenced by the reaction conditions. In the presence of a base, the pyrimidin-2-one forms an ambident anion with nucleophilic character on both the nitrogen and oxygen atoms. The regioselectivity of the alkylation (N- vs. O-) depends on factors such as the solvent, the counter-ion of the base, and the nature of the alkylating agent, in line with Hard-Soft Acid-Base (HSAB) theory. Polar, protic solvents and "harder" electrophiles tend to favor O-alkylation, while non-polar, aprotic solvents and "softer" electrophiles often favor N-alkylation neliti.com.

Reaction Mechanism Elucidation via Kinetic Studies

While specific kinetic studies exclusively for the synthesis of this compound are not extensively documented in publicly available literature, the primary route to its synthesis is the Williamson ether synthesis. This involves the reaction of a 2-halopyrimidine, typically 2-chloropyrimidine, with sodium isopropoxide. The reaction proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism.

The general mechanism can be described as follows:

Nucleophilic Attack: The isopropoxide ion (i-PrO⁻) acts as the nucleophile and attacks the electron-deficient C2 position of the 2-chloropyrimidine ring. This is the rate-determining step.

Formation of Meisenheimer Complex: The attack leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized over the pyrimidine ring.

Departure of Leaving Group: The chloride ion is subsequently eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the final product, this compound.

Kinetic studies on analogous SNAr reactions of chloropyrimidines show that the reaction rate is dependent on the concentration of both the pyrimidine substrate and the alkoxide nucleophile, consistent with a second-order rate law. The rate is also influenced by the solvent, with polar aprotic solvents generally accelerating the reaction by solvating the cation of the alkoxide salt without strongly solvating the alkoxide anion, thus enhancing its nucleophilicity.

Role of Stereoelectronics in Reaction Pathways

Stereoelectronic effects play a crucial role in determining the reactivity and regioselectivity of nucleophilic substitution on the pyrimidine ring. The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and makes the ring susceptible to nucleophilic attack.

In the case of 2-chloropyrimidine, the C2 and C4/C6 positions are the most electron-deficient. The regioselectivity of the attack by a nucleophile is governed by the relative energies of the transition states leading to the different possible Meisenheimer intermediates. For nucleophilic attack on 2-substituted pyrimidines, the orientation of the reactants and the orbital overlap during the formation of the transition state are critical. The incoming nucleophile approaches the pyrimidine ring in a trajectory that allows for optimal overlap with the π* system of the ring.

In the synthesis of substituted 2-alkoxypyrimidines, such as in the reaction of 2-methanesulfonyl-4-chloropyrimidine with alkoxides, non-covalent interactions like hydrogen bonding between the incoming alkoxide and a substituent can direct the regioselectivity of the reaction. For instance, a hydrogen bond between the alkoxide and the methyl group of the methanesulfonyl substituent can direct the nucleophilic attack to the C2 position over the C4 position wuxiapptec.com. This highlights how subtle stereoelectronic interactions can override the inherent electronic preferences of the pyrimidine ring wuxiapptec.com.

Understanding Rearrangement Reactions (e.g., Smiles, Curtius, Hofmann)

While not commonly employed for the direct synthesis of simple 2-alkoxypyrimidines, rearrangement reactions are fundamental in creating functionalized pyrimidine derivatives that can be precursors to or further elaborated from this compound.

Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution. While more commonly observed in pyridine and other aromatic systems, analogous rearrangements can occur in pyrimidines. For example, a pyrimidinyl amine could potentially undergo a Smiles rearrangement where a side chain containing a nucleophile displaces the pyrimidine ring from an activating group.

Curtius Rearrangement: This reaction transforms a carboxylic acid into an amine with the loss of one carbon atom, via an isocyanate intermediate nih.govwikipedia.orgnih.govorganic-chemistry.orgrsc.org. A pyrimidine carboxylic acid, for instance, could be converted to an acyl azide and then thermally or photochemically rearranged to an isocyanate. This isocyanate can then be trapped with an alcohol to form a carbamate, or hydrolyzed to an amine wikipedia.orgnih.gov. This is a powerful method for introducing amino groups onto the pyrimidine scaffold, which can then be further modified. The key advantage of the Curtius rearrangement is its tolerance for a wide variety of functional groups and the retention of stereochemistry nih.gov.

Hofmann Rearrangement: Similar to the Curtius rearrangement, the Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom wikipedia.orgchemistnotes.compharmdguru.comtcichemicals.comchemistrysteps.com. A pyrimidine carboxamide could be treated with bromine and a strong base to form an isocyanate intermediate, which is then hydrolyzed to the corresponding aminopyrimidine wikipedia.org. This method is particularly useful for synthesizing aminopyrimidines from readily available pyrimidine carboxylic acids.

RearrangementStarting MaterialKey IntermediateProductRelevance to Pyrimidine Synthesis
Smiles Activated Aryl Ether/AmineSpirocyclic intermediateRearranged Ether/AmineFunctionalization of substituted pyrimidines.
Curtius Acyl AzideIsocyanateAmine, Carbamate, UreaIntroduction of amino groups onto the pyrimidine ring. nih.govwikipedia.orgnih.gov
Hofmann Primary AmideIsocyanateAmineSynthesis of aminopyrimidines from pyrimidine carboxamides. wikipedia.orgchemistnotes.com

Synthetic Optimization Studies

The optimization of synthetic routes to this compound and its derivatives is crucial for improving efficiency and reducing costs in chemical manufacturing.

Yield Enhancement Strategies

Several strategies can be employed to enhance the yield of this compound via the Williamson ether synthesis.

Reaction Conditions: The choice of base and solvent is critical. Using a strong base like sodium hydride ensures complete deprotonation of isopropanol to form the more nucleophilic isopropoxide. As mentioned, polar aprotic solvents like THF or DMF are often preferred.

Temperature Control: Careful control of the reaction temperature is necessary to prevent side reactions. While heating can increase the reaction rate, excessively high temperatures may lead to decomposition or unwanted side products.

Microwave Irradiation: The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields in Williamson ether syntheses by providing rapid and uniform heating wikipedia.orgsacredheart.edu.

Catalysis: While the uncatalyzed SNAr reaction is common, phase-transfer catalysts can be employed to enhance the reaction rate and yield, especially when dealing with heterogeneous reaction mixtures.

Alternative Routes: A copper-promoted oxidative dehydrosulfurative carbon-oxygen cross-coupling of 3,4-dihydropyrimidine-1H-2-thiones with alcohols provides an alternative route to 2-alkoxypyrimidines researchgate.net.

A study on a related Williamson ether synthesis for a different product showed that optimizing the addition protocol of reactants and using an appropriate stoichiometry could minimize the formation of byproducts and improve the yield from 8.7% to over 40% nih.gov.

Chemoselectivity and Regioselectivity Control

In the synthesis of more complex pyrimidine derivatives, controlling chemoselectivity (which functional group reacts) and regioselectivity (where on a molecule a reaction occurs) is paramount.

For a substrate like 2,4-dichloropyrimidine, reaction with one equivalent of sodium isopropoxide can lead to a mixture of 2-isopropoxy-4-chloropyrimidine and 2-chloro-4-isopropoxypyrimidine. The regioselectivity is influenced by both electronic and steric factors. The C4 position is generally more reactive towards nucleophilic substitution than the C2 position in 2,4-dichloropyrimidines acs.org. However, the selectivity can be influenced by the reaction conditions and the nature of the nucleophile.

In cases where a pyrimidine ring has multiple reactive sites, protecting groups can be used to ensure that the reaction occurs at the desired position. For instance, a more reactive amino group could be protected to allow for a nucleophilic substitution to occur at a less reactive chloro-substituted position.

Palladium-catalyzed amination reactions of 6-aryl-2,4-dichloropyrimidines have been shown to be highly regioselective for the C4 position, demonstrating how catalyst control can achieve high selectivity acs.org. Similarly, quantum mechanics calculations have been used to understand the dichotomy in regioselectivity for SNAr reactions with 2-MeSO₂-4-chloropyrimidine, where alkoxides selectively attack C2 and amines attack C4 wuxiapptec.com.

Stereochemical Control in Synthesis

Stereochemical control becomes important when chiral centers are present in the substituents of the pyrimidine ring or in the nucleophile. For this compound itself, there are no stereocenters. However, in the synthesis of derivatives, such as those involving chiral amino acids, maintaining the stereochemical integrity is crucial.

The Curtius and Hofmann rearrangements are known to proceed with complete retention of configuration at the migrating group wikipedia.orgnih.gov. This property is highly valuable in stereoselective synthesis. For example, if a chiral pyrimidine carboxylic acid is converted to an amine via the Curtius rearrangement, the stereochemistry of the carbon atom attached to the carbonyl group will be preserved in the final product.

Green Chemistry Considerations in this compound Synthesis

The primary route to this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-substituted pyrimidine, typically 2-chloropyrimidine, with an isopropoxide source. Green chemistry principles can be applied to various aspects of this synthesis, from the choice of starting materials and solvents to the energy source used to drive the reaction.

A significant focus in the green synthesis of 2-alkoxypyrimidines is the replacement of conventional volatile organic compounds (VOCs) with more sustainable alternatives. Traditional solvents such as dimethylformamide (DMF) and toluene, while effective, pose environmental and health risks. Researchers are exploring the use of greener solvent systems to mitigate these concerns.

One promising approach involves the use of polyethylene glycol (PEG) as a reaction medium. PEG is a non-toxic, biodegradable, and low-volatility solvent that can often be recycled. Its use in nucleophilic aromatic substitution reactions has been shown to lead to high yields in short reaction times. Another sustainable solvent option is water, the most environmentally benign solvent. The challenge with using water in this synthesis lies in the poor solubility of the reactants. However, the use of additives like surfactants or phase-transfer catalysts can overcome this limitation, enabling the reaction to proceed efficiently in an aqueous environment.

Microwave-assisted synthesis has emerged as a powerful tool for promoting green chemical transformations. By directly heating the reaction mixture, microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. This technique has been successfully applied to the Williamson ether synthesis, a reaction analogous to the synthesis of this compound, often resulting in higher yields and cleaner reaction profiles.

Solvent-free reaction conditions represent another important avenue in green synthesis. The use of phase-transfer catalysts (PTCs) can facilitate the reaction between the solid salt of isopropoxide and the liquid 2-chloropyrimidine without the need for a solvent. This approach minimizes waste and simplifies product purification.

The principles of atom economy, which advocate for maximizing the incorporation of all materials used in the process into the final product, are also central to the green synthesis of this compound. The nucleophilic substitution of 2-chloropyrimidine with sodium isopropoxide, for instance, has a high theoretical atom economy, with the only byproduct being sodium chloride.

The following table summarizes a comparative analysis of traditional versus greener synthetic approaches for the preparation of this compound, based on established green chemistry principles.

Green Chemistry PrincipleTraditional ApproachGreener AlternativeResearch Findings and Advantages
Prevention of Waste Use of stoichiometric amounts of strong, hazardous bases, leading to salt byproducts that require disposal.Catalytic approaches or use of recyclable bases.Reduces the generation of inorganic waste streams.
Atom Economy High inherent atom economy in the main reaction, but ancillary materials can decrease the overall efficiency.Focus on minimizing the use of protecting groups and auxiliary substances.Maximizes the incorporation of starting materials into the final product.
Less Hazardous Chemical Syntheses Use of hazardous reagents like sodium hydride.Utilization of milder and safer bases such as potassium carbonate.Improves the safety profile of the synthesis.
Designing Safer Chemicals Not directly applicable to the synthesis of a specific target molecule, but to the choice of reagents.Selection of less toxic starting materials and reagents.Reduces the overall toxicity of the chemical process.
Safer Solvents and Auxiliaries Use of volatile and toxic organic solvents like DMF, toluene, or chlorinated hydrocarbons.Employment of greener solvents like water (with PTC), polyethylene glycol (PEG), or ionic liquids. Solvent-free conditions.Reduces environmental pollution and health hazards associated with VOCs.
Design for Energy Efficiency Conventional heating requiring prolonged reaction times and significant energy input.Microwave-assisted synthesis or reactions at ambient temperature.Drastically reduces reaction times and energy consumption.
Use of Renewable Feedstocks Starting materials are typically derived from petrochemical sources.Exploration of bio-based routes to starting materials (long-term goal).Reduces reliance on fossil fuels.
Reduce Derivatives Potential use of protecting groups for other functional groups on the pyrimidine ring.One-pot syntheses that avoid protection-deprotection steps.Simplifies the synthetic process and reduces waste.
Catalysis Often relies on stoichiometric reagents.Use of phase-transfer catalysts (PTCs) to enhance reaction rates and enable the use of greener solvent systems.Increases reaction efficiency and can reduce the need for harsh conditions.
Design for Degradation Not a primary focus in traditional synthetic design.Consideration of the environmental fate of byproducts and residual reagents.Minimizes the long-term environmental impact of the chemical process.
Real-time analysis for Pollution Prevention Batch processing with offline analysis.In-line monitoring of reaction progress to optimize conditions and minimize byproduct formation.Allows for better control over the reaction and reduces the potential for runaway reactions or the formation of impurities.
Inherently Safer Chemistry for Accident Prevention Use of flammable solvents and pyrophoric reagents.Transition to non-flammable solvents and less reactive reagents.Enhances the overall safety of the manufacturing process.

Computational Chemistry and Theoretical Investigations of 2 Isopropoxypyrimidine

Quantum Chemical Approaches

Quantum chemical approaches apply the principles of quantum mechanics to predict molecular properties. These ab initio (from first principles) methods are crucial for obtaining a fundamental understanding of the electronic structure and behavior of 2-isopropoxypyrimidine.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a popular computational method due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are used to determine a wide range of atomic and molecular properties for systems like this compound. nih.gov Instead of solving the complex many-electron wavefunction, DFT focuses on the electron density to calculate the ground-state energy of a system. mdpi.com

For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate key structural and electronic properties. nih.govnih.gov These include optimized molecular geometry (bond lengths and angles), vibrational frequencies (for interpreting IR and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. plu.mxresearchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net Furthermore, DFT can be used to compute the molecular electrostatic potential (MESP), which identifies the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack.

Below is an illustrative table of molecular properties for a pyrimidine (B1678525) derivative that can be computed using DFT.

Calculated PropertyTypical DFT (B3LYP/6-311+G**) ValueSignificance
Total Energy (Hartree)Data not availableGround state energy of the molecule.
Dipole Moment (Debye)Data not availableMeasures the molecule's overall polarity. researchgate.net
EHOMO (eV)Data not availableEnergy of the highest occupied molecular orbital; relates to electron-donating ability. researchgate.net
ELUMO (eV)Data not availableEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. researchgate.net
Energy Gap (ΔE) (eV)Data not availableDifference between LUMO and HOMO energies; indicates chemical reactivity. researchgate.net

Advanced Quantum Mechanical Methods

Beyond DFT, more computationally intensive methods can provide higher accuracy, especially for properties where electron correlation is critical. These post-Hartree-Fock methods build upon the foundational Hartree-Fock (HF) approximation. fiveable.me

Hartree-Fock (HF) Theory : The HF method is a cornerstone of molecular orbital theory that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. wikipedia.orggithub.ioinsilicosci.com It treats each electron as moving in the average field of all other electrons, thus neglecting instantaneous electron-electron correlation. fiveable.meinsilicosci.com While HF provides a good starting point and reasonable structural geometries, its accuracy for energy-related properties is limited. github.ioinsilicosci.com It serves as the reference point for more advanced methods. fiveable.me

Møller-Plesset (MP) Perturbation Theory : This method improves upon the HF approximation by treating electron correlation as a perturbation. fiveable.mewikipedia.org It is commonly applied to the second (MP2), third (MP3), or fourth (MP4) order. wikipedia.orgchemeurope.com MP2 is widely used as it captures a significant portion of the correlation energy at a manageable computational cost, offering more accurate results for molecular geometries, vibrational frequencies, and interaction energies than HF. fiveable.meuni-rostock.de However, the MP series is not guaranteed to converge, and its performance can be erratic for systems with significant multi-reference character or for molecules far from their equilibrium geometries. fiveable.mewikipedia.org

Coupled Cluster (CC) Theory : Coupled Cluster theory is considered one of the most accurate and reliable methods in quantum chemistry for small to medium-sized molecules. wikipedia.org It constructs the multi-electron wavefunction using an exponential cluster operator, which systematically includes electron correlation effects to a high degree. wikipedia.org The CCSD (Coupled Cluster with Single and Double excitations) method is a common implementation, and the CCSD(T) method, which adds a perturbative correction for triple excitations, is often referred to as the "gold standard" for its high accuracy in calculating energies. q-chem.commaplesoft.com Though computationally expensive, CC methods are invaluable for obtaining benchmark-quality results for the properties of this compound. github.io

MethodKey FeatureTypical Application for this compoundComputational Scaling (Approx.)
Hartree-Fock (HF)Mean-field approximation; no electron correlation. wikipedia.orgInitial geometry optimization, molecular orbital analysis.O(N4)
Møller-Plesset (MP2)Adds electron correlation via perturbation theory. fiveable.meImproved geometries, vibrational frequencies, interaction energies.O(N5)
Coupled Cluster (CCSD(T))High-accuracy inclusion of electron correlation. wikipedia.orgBenchmark energy calculations, reaction barriers.O(N7)

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic structure of a single, static conformation, molecular modeling and dynamics simulations explore the conformational landscape and temporal evolution of the molecule.

Conformational Analysis and Molecular Dynamics

The isopropoxy group in this compound is flexible, with rotation possible around the C(ring)-O and O-C(isopropyl) bonds. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. Computational methods can systematically explore the potential energy surface by varying key dihedral angles to locate stable, low-energy conformers.

Molecular dynamics (MD) simulations provide a more dynamic picture by solving Newton's equations of motion for the atoms in the molecule over time. mdpi.com This allows for the study of conformational transitions and the exploration of the accessible conformational space at a given temperature. mdpi.comresearchgate.net MD simulations can reveal how the isopropoxy side chain moves relative to the pyrimidine ring and can help in understanding the flexibility and average structure of the molecule in different environments (e.g., in a solvent). nih.gov The quality of an MD simulation is highly dependent on the accuracy of the force field used to describe the potential energy of the system. nih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are essential for interpreting and predicting various types of molecular spectra. nih.gov By calculating the underlying physical properties that give rise to spectroscopic signals, these methods can aid in structure elucidation and the assignment of experimental spectra. doi.org

For this compound, DFT and MP2 calculations are commonly used to predict vibrational spectra (Infrared and Raman). nih.gov By calculating the harmonic vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. researchgate.net Comparing the computed spectrum with the experimental one allows for a detailed assignment of the observed vibrational bands to specific molecular motions, such as C-H stretches, C=N stretches of the pyrimidine ring, and C-O-C stretches of the ether linkage. nih.govresearchgate.net

Quantum chemical calculations can also predict Nuclear Magnetic Resonance (NMR) parameters. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C), the chemical shifts can be predicted. These predicted values are valuable for assigning peaks in experimental NMR spectra, especially for complex molecules.

Spectroscopic TechniqueComputed ParameterRelevant Information for this compound
Infrared (IR) / RamanVibrational Frequencies and IntensitiesAssignment of functional group vibrations (e.g., pyrimidine ring modes, C-O stretch). nih.gov
UV-VisElectronic Excitation Energies and Oscillator StrengthsPrediction of electronic transitions (e.g., n→π, π→π).
Nuclear Magnetic Resonance (NMR)Nuclear Magnetic Shielding TensorsPrediction of ¹H and ¹³C chemical shifts for structural confirmation.

Mechanistic Insights from Theoretical Studies

Theoretical studies are invaluable for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its participation in reactions such as nucleophilic aromatic substitution (SNAr). chemrxiv.orgchemrxiv.org Computational investigations have been used to clarify why alkoxy groups can act as leaving groups in SNAr reactions of nitropyrimidines. chemrxiv.orgchemrxiv.org

By mapping the potential energy surface of a reaction, computational chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states. chemrxiv.org Calculating the activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction kinetics. This approach allows for the comparison of different possible reaction pathways to determine the most favorable one. For instance, in the reaction of an alkoxy-nitropyrimidine with an amine, theoretical studies can determine whether the chlorine or the alkoxy group is the preferred leaving group by comparing the activation barriers for both substitution pathways. chemrxiv.org Such studies provide a detailed, step-by-step picture of the bond-breaking and bond-forming processes that is often difficult to obtain through experimental means alone. wur.nlumich.edu

Elucidation of Reaction Transition States

Understanding the transition state of a chemical reaction is crucial for predicting its feasibility, rate, and mechanism. The transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. Computational methods, such as Density Functional Theory (DFT), are instrumental in locating and characterizing these fleeting structures.

While specific transition state calculations for reactions involving this compound are not extensively documented in publicly available literature, the principles can be illustrated through analogous systems, such as the nucleophilic aromatic substitution (SNAr) reactions of substituted pyrimidromes. For instance, in the reaction of a nucleophile with a pyrimidine derivative, the transition state would involve the partial formation of a new bond with the incoming nucleophile and the partial breaking of the bond with the leaving group.

A computational study on the SNAr reaction of 2-MeSO2-4-chloropyrimidine with an alkoxide provides a relevant model. wuxiapptec.com Quantum mechanics calculations can determine the energy barrier for such a reaction. For the C-2 position, the calculated energy barrier is significantly lower than that for the C-4 position, indicating a preference for substitution at C-2. wuxiapptec.com This regioselectivity is explained by the stabilization of the transition state through non-covalent interactions. wuxiapptec.com

Table 1: Calculated Energy Barriers for SNAr Reaction of 2-MeSO2-4-chloropyrimidine with an Alkoxide wuxiapptec.com

Reaction PositionCalculated Energy Barrier (kcal/mol)
C-2 Substitution~0.25
C-4 Substitution~4.11

This table illustrates the use of computational chemistry to predict reaction outcomes based on transition state energies in a related pyrimidine system.

For a hypothetical SNAr reaction of this compound, computational modeling could similarly predict the most likely site of attack and the energy required to reach the transition state. This information is invaluable for designing synthetic routes and understanding reactivity patterns.

Analysis of Electronic Effects and Reactivity Sites (e.g., ALIE, ELF, LOL, RDG, Fukui functions, FMO)

A variety of computational tools are employed to analyze the electronic structure and predict the reactive sites of a molecule. These methods provide a detailed picture of the electron distribution and help in understanding the molecule's behavior in chemical reactions.

Average Local Ionization Energy (ALIE): ALIE surfaces indicate the regions from which it is easiest to remove an electron. Lower ALIE values highlight areas susceptible to electrophilic attack.

Electron Localization Function (ELF) and Localization-Orbital Locator (LOL): ELF and LOL are topological analyses of the electron density that reveal the regions of electron pairing and localization. They are useful for identifying bonding patterns and lone pairs.

Reduced Density Gradient (RDG): RDG analysis is used to visualize and characterize non-covalent interactions, such as hydrogen bonds and van der Waals forces, which can significantly influence molecular conformation and reactivity.

Fukui Functions: Derived from conceptual DFT, Fukui functions are powerful descriptors of local reactivity. nih.gov They indicate the propensity of a specific atomic site in a molecule to accept or donate electrons. The Fukui function, f(r), helps to identify the most electrophilic and nucleophilic sites. nih.gov

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and shape of the HOMO indicate the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-0.8
Energy Gap (ΔE)5.7

This table presents hypothetical FMO energy values for this compound to illustrate the type of data generated from DFT calculations. Lower energy gaps generally suggest higher reactivity.

Computational Design of Novel this compound Derivatives

Computational chemistry plays a pivotal role in the rational design of novel molecules with specific biological activities. By building upon the core structure of this compound, new derivatives can be designed in silico and their potential efficacy and properties can be evaluated before undertaking costly and time-consuming synthesis.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking are central to this process. nih.govnih.gov

QSAR: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchpublish.com By identifying key molecular descriptors that influence activity, these models can predict the potency of newly designed derivatives. researchpublish.comresearchgate.net

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific biological target. This model then serves as a template for designing new molecules with a high probability of being active.

Molecular Docking: This technique predicts the preferred orientation of a ligand (the designed molecule) when bound to a receptor (e.g., an enzyme or protein). The docking score provides an estimate of the binding affinity, allowing for the ranking of different derivatives and the selection of the most promising candidates for synthesis.

For example, in the design of novel pyrimidine-based inhibitors for a particular enzyme, researchers would first identify the key interactions between a known inhibitor and the enzyme's active site. nih.gov New this compound derivatives could then be designed to optimize these interactions, for instance, by adding functional groups that can form additional hydrogen bonds or hydrophobic contacts.

Table 3: Example of a Workflow for Computational Design of this compound Derivatives

StepDescription
1. Target IdentificationIdentify a biological target of interest (e.g., a specific kinase or receptor).
2. Lead IdentificationUse this compound as a starting scaffold.
3. In Silico ModificationGenerate a virtual library of derivatives by adding various substituents.
4. Molecular DockingDock the virtual library against the target's binding site to predict binding affinities.
5. QSAR ModelingDevelop a QSAR model based on a training set of known inhibitors to predict the activity of the new derivatives.
6. ADMET PredictionPredict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates.
7. PrioritizationSelect a small number of high-potential derivatives for chemical synthesis and biological testing.

Predictive Models in Organic Synthesis with this compound

Computational tools are not only used to predict the properties of molecules but also to predict the outcomes of chemical reactions, thereby aiding in the planning of organic synthesis. Predictive models can help chemists choose the optimal reaction conditions, predict potential side products, and even suggest novel synthetic routes.

Machine learning algorithms, trained on large datasets of known chemical reactions, are becoming increasingly powerful in this domain. These models can learn complex patterns in reactivity and use this knowledge to predict the products of a given set of reactants and reagents.

For the synthesis of derivatives of this compound, predictive models could be employed in several ways:

Reaction Outcome Prediction: Given this compound and a set of reagents, a model could predict the most likely product(s) and their expected yields.

Retrosynthesis: By providing a target derivative of this compound, a retrosynthesis prediction tool could suggest a sequence of reactions to synthesize it from simpler starting materials.

Reaction Condition Optimization: Machine learning models can be trained to predict how changes in reaction parameters (e.g., temperature, solvent, catalyst) will affect the yield and selectivity of a reaction.

While specific predictive models for the synthesis of this compound are not yet prevalent, the rapid development in this field suggests that such tools will become increasingly valuable for synthetic chemists. The development of robust QSAR models for reaction yields and selectivity is an active area of research. tandfonline.com

Spectroscopic Characterization Methodologies for 2 Isopropoxypyrimidine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-isopropoxypyrimidine, a combination of one-dimensional and two-dimensional NMR experiments offers a complete picture of its molecular framework. The synthesis of this compound and its derivatives has been reported in scientific literature, with characterization data confirming its structure. google.comnih.gov

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Proton NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In this compound, the spectrum is expected to show distinct signals for the protons of the pyrimidine (B1678525) ring and the isopropoxy group.

The pyrimidine ring protons typically appear in the aromatic region of the spectrum. Specifically, the proton at the 5-position (H-5) is expected to be a triplet, coupled to the two protons at the 4- and 6-positions. The protons at the 4- and 6-positions (H-4 and H-6) would appear as a doublet, coupled to the H-5 proton.

The isopropoxy group will exhibit two characteristic signals. The methine proton (-CH-) will appear as a septet due to coupling with the six equivalent protons of the two methyl groups. The six methyl protons (-CH₃) will present as a doublet, coupled to the single methine proton. A patent describing a compound containing the this compound moiety provides partial ¹H-NMR data consistent with this structure. google.com

Table 1: Predicted ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4, H-6~8.4d~4.8
H-5~6.8t~4.8
-CH- (isopropoxy)~5.3sept~6.2
-CH₃ (isopropoxy)~1.4d~6.2

Note: The chemical shifts are estimated based on typical values for similar structures and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The pyrimidine ring will show three signals. The carbon at the 2-position (C-2), being attached to two nitrogen atoms and an oxygen atom, is expected to be the most downfield. The carbons at the 4- and 6-positions (C-4, C-6) will be equivalent and appear as a single peak, while the carbon at the 5-position (C-5) will be the most upfield of the ring carbons.

The isopropoxy group will contribute two signals: one for the methine carbon (-CH-) and one for the two equivalent methyl carbons (-CH₃).

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C-2~170
C-4, C-6~158
C-5~115
-CH- (isopropoxy)~70
-CH₃ (isopropoxy)~22

Note: The chemical shifts are estimated based on typical values for similar structures and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the signals observed in the 1D spectra.

A COSY spectrum of this compound would show correlations between coupled protons. Key cross-peaks would be observed between:

The H-4/H-6 protons and the H-5 proton, confirming their connectivity within the pyrimidine ring.

The methine proton and the methyl protons of the isopropoxy group, confirming the structure of this substituent.

An HSQC spectrum correlates directly bonded proton and carbon atoms. For this compound, this would definitively link:

The H-4/H-6 signals to the C-4/C-6 carbon signal.

The H-5 signal to the C-5 carbon signal.

The methine proton signal to the methine carbon signal.

The methyl proton signals to the methyl carbon signal.

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy provides information about the structure and dynamics of molecules in the solid phase. While solution-state NMR is more common for routine characterization, ssNMR can be particularly useful for studying polymorphism (the existence of different crystal forms) and for analyzing formulations where the compound is dispersed in a solid matrix. For this compound, ssNMR could be employed to study its crystalline packing and to characterize its interactions in solid dosage forms or materials.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure.

Infrared (IR) Spectroscopy and Spectroscopic Imaging

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound will exhibit characteristic bands corresponding to the vibrations of the pyrimidine ring and the isopropoxy group. The synthesis and characterization of bipyrimidine derivatives, which involve this compound as a precursor, have been confirmed using IR spectroscopy, indicating the availability of such data for related compounds. tugraz.at

Key expected vibrational bands include:

C-H stretching: Aromatic C-H stretching from the pyrimidine ring will appear around 3100-3000 cm⁻¹. Aliphatic C-H stretching from the isopropoxy group will be observed just below 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the pyrimidine ring will result in a series of sharp bands in the 1600-1400 cm⁻¹ region.

C-O stretching: The C-O single bond stretching of the isopropoxy group will produce a strong absorption in the 1300-1000 cm⁻¹ region.

Ring vibrations: In-plane and out-of-plane bending vibrations of the pyrimidine ring will be present in the fingerprint region (below 1000 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Type
3100-3000Aromatic C-H stretch
2980-2850Aliphatic C-H stretch
1600-1400C=N, C=C ring stretch
1300-1000C-O stretch
< 1000Ring bending, out-of-plane C-H bend

Note: These are general ranges and the exact positions and intensities of the peaks can be influenced by the physical state of the sample and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing insights into its electronic transitions. shu.ac.uk The absorption of photons promotes electrons from a ground state to a higher energy excited state. tanta.edu.eg In this compound, the pyrimidine ring and the oxygen atom of the isopropoxy group act as chromophores—parts of the molecule responsible for light absorption. shu.ac.uk

The spectrum of this compound is expected to show absorptions corresponding to two main types of electronic transitions:

π → π* transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, typically occurring within the unsaturated pyrimidine ring. These transitions usually result in strong absorption bands. shu.ac.ukelte.hu

n → π* transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* antibonding orbital. These transitions are of lower energy (longer wavelength) and typically have a much lower intensity compared to π → π* transitions. shu.ac.ukuzh.ch

The position and intensity of these absorption bands can be influenced by the solvent polarity.

Table 2: Electronic Transitions in this compound

Transition TypeOrbitals InvolvedExpected Wavelength RegionRelative Intensity
π → ππ (HOMO) → π (LUMO)200 - 300 nmHigh
n → πn (N, O) → π (LUMO)270 - 350 nmLow

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). alevelchemistry.co.uk It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy, typically to four or five decimal places. alevelchemistry.co.ukresearchgate.net This precision allows for the unambiguous determination of a compound's elemental formula. libretexts.org While a low-resolution instrument might identify two different compounds as having the same integer mass, HRMS can distinguish between them based on their exact mass, which is unique due to the mass defects of their constituent atoms. libretexts.orgnih.gov For this compound (C₇H₁₀N₂O), HRMS can provide an exact mass that confirms its elemental composition, differentiating it from any potential isomers. measurlabs.com

Table 3: HRMS Data for Differentiating Isomers

CompoundMolecular FormulaNominal Mass (amu)Exact Mass (amu)
This compoundC₇H₁₀N₂O138138.07931
N-Allyl-N'-methylureaC₅H₁₀N₂O114114.07931

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. youtube.com A sample containing this compound can first be passed through an LC column (e.g., a high-performance liquid chromatography or HPLC system) to separate it from other components in a mixture. youtube.com The separated compound then enters the mass spectrometer, where it is ionized (commonly via electrospray ionization, ESI) and detected. nih.gov This allows for both the quantification and identification of this compound in complex samples. In tandem MS (LC-MS/MS), a specific ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and the resulting fragment ions are analyzed, providing a high degree of specificity and structural information. nih.govyoutube.com

Table 4: Hypothetical LC-MS Analysis Parameters for this compound

ParameterDescription
LC ColumnC18 reversed-phase
Mobile PhaseGradient of water and acetonitrile (B52724) (with formic acid)
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)139.0866 ([M+H]⁺)
Major Fragment Ions (MS/MS)Fragments corresponding to the loss of the isopropoxy group or parts of the pyrimidine ring.

X-ray Diffraction Techniques for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By measuring the angles and intensities of X-rays diffracted by a single crystal of this compound, it is possible to generate an electron density map and build a precise model of the molecule. wordpress.com This analysis provides exact coordinates for each atom, revealing accurate bond lengths, bond angles, and torsional angles. Furthermore, it elucidates the packing arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-stacking, which govern the material's bulk properties. rigaku.com

Table 5: Information Obtainable from X-ray Diffraction of this compound

ParameterType of Information Provided
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupSymmetry of the unit cell
Unit Cell Dimensionsa, b, c, α, β, γ
Atomic Coordinates(x, y, z) for each atom
Bond Lengths & AnglesPrecise intramolecular geometry
Intermolecular InteractionsHydrogen bonding, van der Waals forces, crystal packing

Advanced Spectroscopic Methods for Mechanistic and Structural Investigations

A comprehensive understanding of this compound often requires the application of advanced or combined spectroscopic methods. For instance, tandem mass spectrometry (MS/MS), as part of an LC-MS/MS workflow, is invaluable for structural elucidation by analyzing fragmentation patterns, which can reveal the connectivity of atoms within the molecule. youtube.com

In the realm of vibrational spectroscopy, combining Raman with other techniques like microscopy allows for spatially resolved chemical analysis. acrabstracts.org Temperature-dependent Raman spectroscopy could be used to study phase transitions or changes in molecular conformation of this compound upon heating or cooling. nih.gov Advanced SERS techniques, such as those coupled with optical tweezers, can provide highly reproducible spectra and even enable the study of single molecules, offering insights into conformational dynamics without ensemble averaging. nih.gov The combination of these sophisticated methods provides a powerful toolkit for detailed mechanistic and structural investigations of this compound under various conditions.

Research Applications and Advanced Derivatives of 2 Isopropoxypyrimidine

2-Isopropoxypyrimidine as a Core Building Block in Organic Synthesis

The inherent reactivity of the pyrimidine (B1678525) ring, coupled with the modulating effect of the 2-isopropoxy substituent, makes this compound a key precursor in various synthetic transformations. It serves as a foundational element for introducing the pyrimidine motif into larger, more complex molecular architectures.

Synthesis of Pyrimidinyl α-Amino Acids

A notable application of this compound lies in the synthesis of pyrimidinyl α-amino acids, a class of unnatural amino acids with significant potential in medicinal chemistry and chemical biology. A versatile route to achieving this involves the reaction of amidines with α-amino acid-derived alkynyl ketones. rsc.orgnih.gov In this context, 2-isopropoxyamidine, which can be readily prepared from this compound, serves as a key reagent.

The general synthetic strategy involves the condensation of an α-amino acid alkynyl ketone with 2-isopropoxyamidine. This reaction proceeds via a cyclocondensation mechanism to furnish the desired pyrimidin-4-yl substituted α-amino acid. The isopropoxy group at the 2-position of the newly formed pyrimidine ring can be retained in the final product or can be further modified, offering a point of diversification. This methodology allows for the creation of a library of pyrimidinyl α-amino acids with various substituents at other positions of the pyrimidine ring, depending on the structure of the starting alkynyl ketone.

Generation of Pyrimidin-4-yl α-Aminoesters

Following a similar synthetic logic, this compound is instrumental in the generation of pyrimidin-4-yl α-aminoesters. These compounds are valuable intermediates in organic synthesis and can also exhibit interesting biological activities. The synthesis of these esters can be achieved through the reaction of amidines with alkynyl ketoesters.

By employing 2-isopropoxyamidine in a reaction with an appropriate α-alkynyl-α-ketoester, a pyrimidin-4-yl α-aminoester can be constructed. The reaction is a powerful tool for introducing the pyrimidine heterocycle directly into an amino acid ester framework. The resulting products can be used in peptide synthesis or as precursors for more complex molecules.

Role in the Synthesis of Complex Heterocyclic Systems

The utility of this compound extends to the synthesis of fused heterocyclic systems, which are prominent scaffolds in numerous biologically active compounds and functional materials. nih.gov The pyrimidine ring of this compound can serve as a foundation upon which other rings are constructed.

One such application involves the synthesis of pyrido[2,3-d]pyrimidinones. In these syntheses, a substituted this compound can be functionalized at the 5-position with a group that can participate in a subsequent cyclization reaction to form the fused pyridone ring. For instance, a 5-formyl-2-isopropoxypyrimidine derivative could be a key intermediate in the construction of such bicyclic systems. The isopropoxy group can influence the reactivity of the pyrimidine ring and can be a site for later-stage functionalization.

Furthermore, this compound derivatives can be utilized in transition metal-catalyzed cross-coupling reactions to build complex molecular architectures. For example, a halogenated this compound can be coupled with other heterocyclic fragments to generate intricate polycyclic systems. nih.govrsc.org

Functional Derivatives for Advanced Applications

The chemical versatility of this compound allows for its conversion into a range of functional derivatives with applications in areas such as medicinal chemistry and material science. These derivatives often possess unique electronic and structural features that are key to their advanced functions.

Boronic Acid Derivatives (e.g., this compound-5-boronic acid pinacol (B44631) ester)

The synthesis of boronic acid derivatives of this compound, particularly the pinacol ester, opens up a vast landscape of synthetic possibilities. medchemexpress.comnih.gov this compound-5-boronic acid pinacol ester is a highly valuable reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. medchemexpress.com This reaction allows for the formation of a carbon-carbon bond between the pyrimidine ring and a variety of aryl or heteroaryl partners.

The synthesis of this compound-5-boronic acid pinacol ester can be achieved through the reaction of a halogenated precursor, such as 5-bromo-2-isopropoxypyrimidine, with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst. chemicalbook.com

Table 1: Synthesis of this compound-5-boronic acid pinacol ester
Starting MaterialReagentCatalystProduct
5-Bromo-2-isopropoxypyrimidineBis(pinacolato)diboronPd(dppf)Cl₂This compound-5-boronic acid pinacol ester

This boronic acid derivative is a key building block for the synthesis of complex molecules, including pharmaceuticals and organic electronic materials. For instance, it can be coupled with various aryl halides to introduce the 2-isopropoxypyrimidin-5-yl moiety into a target structure. boronmolecular.com

Bipyrimidine Derivatives for Material Science Applications

Bipyrimidine-based structures are of significant interest in material science due to their ability to act as ligands for metal ions, forming coordination polymers and other supramolecular assemblies with interesting photophysical and magnetic properties. doi.org The synthesis of bipyrimidine derivatives from this compound provides a pathway to novel functional materials.

A potential route for the synthesis of a 2,2'-bipyrimidine (B1330215) bearing isopropoxy groups involves the Ullmann coupling of a 2-halo-isopropoxypyrimidine derivative. An improved synthesis of 2,2'-bipyrimidine has been reported using the Ullmann coupling of 2-iodopyrimidine, suggesting that a similar strategy could be applied to isopropoxy-substituted analogs. nih.govsigmaaldrich.com

Table 2: Potential Synthesis of an Isopropoxy-Substituted Bipyrimidine
Starting MaterialCoupling MethodPotential Product
2-Iodo-isopropoxypyrimidineUllmann CouplingDi(isopropoxy)bipyrimidine

These isopropoxy-functionalized bipyrimidines can then be used as ligands to create coordination polymers with metal ions, such as europium(II), leading to materials with unique luminescent or magnetic properties. doi.org The isopropoxy groups can influence the solubility and processing characteristics of the resulting materials, as well as fine-tune their electronic properties.

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. nih.gov The pyrimidine ring is an excellent building block for supramolecular architectures due to its defined geometry, electron-deficient π-system, and hydrogen-bonding capabilities.

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule. wikipedia.org The design of these systems relies on molecular recognition, where the host has a cavity or binding site that is chemically and sterically complementary to the guest. nih.gov Pyrimidine derivatives can function as guests, fitting into the hydrophobic cavities of host macrocycles like cyclodextrins, or they can be incorporated into the structure of the host itself. wikipedia.orgnih.gov The formation of these host-guest inclusion complexes can enhance the solubility and stability of the pyrimidine-containing guest, a property that is highly valuable in pharmaceutical formulations. nih.gov For instance, macrocyclic hosts are known to form stable complexes with a variety of guest molecules, driven by a combination of hydrophobic and van der Waals interactions. nih.gov

The assembly and stability of pyrimidine-based supramolecular structures are governed by a variety of non-covalent interactions. wikipedia.org

Hydrogen Bonding: The two nitrogen atoms at positions 1 and 3 of the pyrimidine ring are Lewis basic and act as hydrogen bond acceptors. This is a primary interaction that dictates the assembly of many pyrimidine-containing structures.

Pi-Pi (π-π) Stacking: The aromatic pyrimidine ring can interact with other aromatic systems through π-π stacking. These interactions are crucial for the vertical assembly of planar molecules.

Anion-π Interactions: The electron-deficient nature of the pyrimidine π-system allows it to interact favorably with anions, a less common but significant non-covalent force.

These varied interactions allow for the precise control of molecular organization in the solid state and in solution. nih.gov

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The directionality and specificity of hydrogen bonding and π-stacking in pyrimidine derivatives make them ideal candidates for creating complex, self-assembled architectures. nih.gov Researchers have demonstrated that even simple amphiphilic molecules containing pyrimidine bases can self-assemble in aqueous solutions to form nano-aggregates like micelles and vesicles. The process of forming these thermodynamically stable structures is a fundamental concept in nanotechnology and has applications in creating delivery systems for bioactive compounds.

Materials Science Applications

The unique electronic characteristics of the pyrimidine ring make it a valuable component in the field of materials science, particularly for creating materials with tailored properties.

Pyrimidine derivatives are integrated into a variety of functional materials, where they can influence or control the material's electronic and optical behavior. mdpi.com The π-deficient nature of the pyrimidine ring makes it an effective electron-accepting unit in push-pull systems, which are fundamental to creating materials with nonlinear optical (NLO) properties. nih.gov By attaching electron-donating groups to the pyrimidine core, chemists can create molecules with large hyperpolarizabilities, which are essential for applications in optoelectronics and photonics.

The electronic properties of materials incorporating pyrimidines can be finely tuned by altering the substituents on the ring. mdpi.com The 2-isopropoxy group, for example, acts as an electron-donating group through resonance, which can modulate the energy levels of the molecular orbitals (HOMO and LUMO) and, consequently, the material's band gap and absorption/emission spectra. mdpi.com This tunability is critical for developing organic light-emitting diodes (OLEDs), sensors, and smart materials that respond to external stimuli. mdpi.comnih.gov Studies on related 2-aminopyrimidinium salts have shown that these crystals can exhibit significant second-harmonic generation (SHG) efficiency and high optical damage thresholds, underscoring the potential of pyrimidine-based materials in optical applications. arxiv.org

The table below summarizes some functional material types that utilize pyrimidine derivatives.

Material TypePyrimidine RoleKey PropertiesPotential Application
Nonlinear Optical (NLO) MaterialsElectron-accepting core in push-pull systemsHigh hyperpolarizability, second-harmonic generation (SHG)Optical switching, frequency conversion arxiv.org
Organic DyesChromophore componentTunable absorption/emission spectra, color stabilitySmart packaging, sensors nih.gov
Organic SemiconductorsElectron-transporting unitModifiable charge carrier mobilityOrganic field-effect transistors (OFETs)
Stimuli-Responsive PolymersFunctional monomer or crosslinkerResponse to pH, light, or temperatureDrug delivery, healable coatings mdpi.com

Development of Self-Assembled Monolayers (SAMs)

Extensive research has been conducted on the formation of self-assembled monolayers (SAMs) using a variety of organic molecules on different substrates. These monolayers are highly organized molecular assemblies that spontaneously form on surfaces, allowing for precise control over the chemical and physical properties of the interface. The most widely studied SAM systems involve the chemisorption of alkanethiols on gold surfaces.

While pyrimidine derivatives have been investigated for surface modification, current scientific literature does not provide specific examples or detailed research findings on the use of this compound or its derivatives in the development of self-assembled monolayers. Research in this area has predominantly focused on thiol-functionalized pyrimidines, such as 2-pyrimidinethiolate, which can form ordered layers on gold. mdpi.com However, the direct application of this compound in SAMs has not been reported.

Potential in Energy Technologies and Optoelectronic Devices

The unique electronic properties of the pyrimidine core have made its derivatives promising candidates for applications in energy and optoelectronics. The electron-accepting character of pyrimidine allows for its incorporation into various components of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs), leading to enhanced performance. mdpi.comnih.gov

In the realm of OLEDs, pyrimidine derivatives have been successfully utilized as building blocks for several key components, including fluorescent and phosphorescent emitters, as well as bipolar host materials. mdpi.comnih.govmdpi.com The electron-deficient nature of the pyrimidine ring, when compared to benzene (B151609) or pyridine, imparts a greater electron-accepting character to the molecule. mdpi.com This property is advantageous for creating bipolar host materials with improved electron-transport and injection capabilities. mdpi.com

For instance, pyrimidine-based bipolar host materials, when combined with donor units like carbazole (B46965) or diarylamines, have demonstrated the ability to achieve superior carrier balance within the emissive layer of an OLED. mdpi.com A notable example is 4,6-bis(3-(carbazol-9-yl)phenyl)pyrimidine (46DCzPPm), a bipolar host material with a high triplet energy of 2.64 eV. mdpi.com Blue phosphorescent OLEDs using this host material have exhibited low turn-on voltages and high external quantum efficiencies. mdpi.com

Furthermore, pyrimidine derivatives have been incorporated into the structure of phosphorescent emitters. Iridium complexes featuring pyrimidine-based ligands have been developed as emitters for various colors. For example, an orange emitter, Ir(dmppm)2(acac), demonstrated a high photoluminescent quantum efficiency of 92%. mdpi.com OLEDs based on this emitter achieved a very high external quantum efficiency of 28.2%. mdpi.com The emission color of these iridium complexes can be fine-tuned by modifying the chemical structure of the pyrimidine substituents. mdpi.com

More recently, pyrimidine-based emitters have been designed for thermally activated delayed fluorescence (TADF) OLEDs. nih.govmdpi.com By combining a pyrimidine acceptor with a suitable donor moiety, such as 10H-spiro[acridan-9,9′-fluorene] (2SPAc), researchers have synthesized highly efficient blue TADF emitters. mdpi.com Devices based on these emitters have achieved remarkable external quantum efficiencies, with one of the best-performing pyrimidine-based TADF emitters reaching over 30%. mdpi.com

Compound TypeApplication in OLEDsKey Findings
Pyrimidine-based bipolar host materialsHost for phosphorescent emittersImproved carrier balance, high triplet energy, low turn-on voltage, high external quantum efficiency. mdpi.com
Pyrimidine-based iridium complexesPhosphorescent emittersHigh photoluminescent quantum efficiency, high external quantum efficiency, tunable emission color. mdpi.com
Pyrimidine-based TADF emittersEmitters in TADF-OLEDsSmall singlet-triplet splitting, high photoluminescence quantum yields, high external quantum efficiencies for blue emission. mdpi.com

In the field of solar energy conversion, pyrimidine derivatives have shown potential as components of sensitizing dyes in DSSCs. The performance of a DSSC is heavily reliant on the properties of the dye, which is responsible for light absorption and electron injection into the semiconductor material. The electron-deficient pyrimidine unit has been employed as an effective π-spacer in donor-π-acceptor (D-π-A) type porphyrin sensitizers. nih.gov

Theoretical studies have shown that incorporating an electron-deficient pyrimidine as a π-spacer, combined with a cyanoacrylic acid anchoring group, can lead to a bathochromic shift in the absorption spectrum of the dye. nih.gov This shift results in a better overlap with the solar spectrum and consequently, an enhanced light-harvesting efficiency. nih.gov The introduction of the pyrimidine can also influence the energy levels of the excited molecule, affecting the electron transfer processes within the solar cell. nih.gov

Furthermore, new pyrimidine-based dyes with a novel amide anchoring group have been synthesized and investigated for their effectiveness in DSSCs. nih.gov Research has shown that the efficiency of these cells is influenced by the length of the π-linker in the dye structure, with a shorter linker leading to higher power conversion efficiency. nih.gov

Pyrimidine Derivative ApplicationRole in DSSCImpact on Performance
Porphyrin sensitizers with pyrimidine π-spacerπ-spacerBathochromic shift in absorption, improved spectral overlap with solar spectrum, enhanced light-harvesting efficiency. nih.gov
D-π-A dyes with pyrimidine and amide anchorSensitizerPower conversion efficiency influenced by π-linker length; shorter linker improves efficiency. nih.gov

The research into pyrimidine derivatives for energy and optoelectronic applications is a vibrant and rapidly evolving field. The versatility of the pyrimidine core allows for the design and synthesis of a wide array of functional materials with tailored properties, paving the way for the development of next-generation OLEDs and solar cells with improved efficiency and stability.

Future Directions and Emerging Research Avenues

Exploration of Novel Reactivity Patterns

The functional groups of 2-Isopropoxypyrimidine—the electron-deficient pyrimidine (B1678525) ring and the isopropoxy group—are ripe for the exploration of new chemical transformations. While the isopropoxy group is generally a poor leaving group, its reactivity can be enhanced through innovative catalytic methods. Future research will likely focus on developing novel cross-coupling reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation. youtube.com

Advancements in palladium, nickel, and iron catalysis have expanded the scope of reactions for related 2-halopyridines and pyrimidines, suggesting potential pathways for this compound. researchgate.net For instance, cobalt-catalyzed cross-coupling reactions have been successfully used for 2-chloropyrimidines, offering a practical alternative for creating 2-aryldiazines. nih.gov Similarly, palladium-catalyzed C-S cross-coupling has shown high selectivity at the C2 position of 2,4-dihalopyrimidines, a regioselectivity that could potentially be exploited for this compound under specific ligand conditions. figshare.com

Biocatalytic approaches, such as using cytochrome P450 enzymes for oxidative cross-coupling of phenolic compounds, present another exciting frontier. chemrxiv.org Adapting such enzymatic systems could enable highly selective and sustainable functionalization of the pyrimidine core, creating complex molecules under mild conditions.

Development of More Sustainable Synthetic Routes

The synthesis of pyrimidine derivatives has traditionally involved methods that use hazardous reagents and generate significant waste. rasayanjournal.co.in The principles of green chemistry are driving a shift towards more environmentally benign and efficient synthetic protocols. rasayanjournal.co.ineurekaselect.com These approaches are directly applicable to the future production of this compound.

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step, offering high atom economy and efficiency. A novel iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, which is attractive as alcohols can be derived from biomass. acs.org

Alternative Energy Sources: Microwave irradiation and ultrasonic waves have been shown to reduce reaction times, increase yields, and enhance product purity in pyrimidine synthesis compared to conventional heating. rasayanjournal.co.inresearchgate.net

Green Catalysts and Solvents: The use of reusable, heterogeneous, or metal-free catalysts is a central theme in sustainable synthesis. powertechjournal.com Furthermore, replacing traditional organic solvents with greener alternatives like water or ionic liquids, or performing reactions under solvent-free conditions, significantly reduces the environmental impact. rasayanjournal.co.in

Green Synthesis StrategyPrincipleAdvantages for Pyrimidine SynthesisKey Research Findings
Multicomponent Reactions (MCRs) Combining three or more reactants in a one-pot reaction to form a complex product.High atom economy, reduced waste, simplified purification, rapid library generation. acs.orgIridium-catalyzed synthesis from amidines and alcohols; provides access to unsymmetrically substituted pyrimidines. acs.org
Microwave-Assisted Synthesis Using microwave energy to heat reactions, often leading to rapid temperature increases.Drastically reduced reaction times, increased yields, improved product purity. rasayanjournal.co.inresearchgate.netEffective for synthesizing fused pyrimido[4,5-d]pyrimidine (B13093195) systems without catalysts. researchgate.net
Ultrasonic Irradiation Employing sound waves to induce cavitation, creating localized high-temperature and high-pressure zones.Enhanced reaction rates, efficient synthesis of fused heterocyclic pyrimidines. eurekaselect.comProven effective for rapid and efficient synthesis of various pyrimidine derivatives. eurekaselect.com
Solvent-Free Reactions Conducting reactions without a solvent, often by grinding reactants together or using a melt phase.Eliminates solvent waste, reduces environmental impact, can lead to higher reactivity. powertechjournal.comnih.govZirconium-catalyzed three-component reactions under solvent-free conditions show high efficiency. eurekaselect.com
Biocatalysis Using enzymes or whole microorganisms to catalyze chemical transformations.High selectivity (chemo-, regio-, stereo-), mild reaction conditions, biodegradable catalysts. powertechjournal.comCytochrome P450 enzymes used for oxidative C-C bond formation in phenolic substrates, a model for future pyrimidine functionalization. chemrxiv.org

These sustainable methods are crucial for making the synthesis of this compound and its derivatives more economically viable and environmentally friendly. rasayanjournal.co.in

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic chemistry by automating the design of synthetic routes. preprints.org These data-driven tools can predict reaction outcomes, suggest novel pathways, and optimize reaction conditions, significantly accelerating the discovery process. arxiv.orgnih.gov For a target molecule like this compound, AI can be instrumental in designing efficient and novel synthetic strategies.

The primary applications of AI in synthesis design include:

Retrosynthesis Prediction: AI models, particularly those based on deep neural networks, can analyze a target molecule and predict potential reactants and reaction steps to synthesize it. arxiv.orgnih.gov These models are trained on vast databases of known chemical reactions. nih.gov Template-based and template-free models are two major approaches, with recent developments focusing on combining neural networks with symbolic reasoning for improved accuracy. researchgate.netmit.edu

Reaction Outcome Prediction: ML algorithms can predict the feasibility, yield, and potential byproducts of a chemical reaction by learning from historical data. preprints.org This helps chemists prioritize experiments and avoid unproductive synthetic routes.

Optimization of Reaction Conditions: AI can analyze parameters like temperature, solvent, and catalyst to identify the optimal conditions for maximizing yield and selectivity. preprints.org

AI/ML ApplicationDescriptionRelevance to this compound Synthesis
Template-Based Retrosynthesis Uses a predefined set of reaction rules or "templates" extracted from reaction databases to propose disconnection sites on a target molecule. mit.eduCan quickly identify known synthesis routes for the pyrimidine core, providing a reliable starting point for pathway design.
Template-Free Retrosynthesis Treats retrosynthesis as a sequence-to-sequence translation problem (e.g., product SMILES to reactant SMILES) using neural networks, without relying on predefined rules. semanticscholar.orgHas the potential to discover entirely new and non-intuitive synthetic pathways for this compound and its derivatives.
Reaction Prediction Models Employs deep learning to predict the products of a given set of reactants and reagents, learning the underlying principles of chemical reactivity. nih.govCan validate the forward steps in a proposed synthesis, helping to de-risk and refine the designed pathway.
Multi-Step Synthesis Planning Integrates single-step retrosynthesis predictions with search algorithms (e.g., Monte Carlo Tree Search) to construct complete, multi-step synthetic routes. nih.govCan design a complete, optimized manufacturing process for this compound from simple, commercially available starting materials.
Reaction Condition Optimization Uses ML models to predict optimal reaction parameters (temperature, solvent, catalyst) to maximize yield and minimize byproducts. preprints.orgCan fine-tune the synthesis of this compound to be more efficient, sustainable, and cost-effective.

The integration of AI promises to make the synthesis of novel this compound derivatives faster and more resource-efficient. preprints.org

Expansion of Supramolecular Assemblies for Advanced Functionalities

Supramolecular chemistry, which studies chemical systems composed of multiple molecules linked by non-covalent interactions, is a field of immense opportunity. The nitrogen atoms in the pyrimidine ring are excellent hydrogen bond acceptors, making pyrimidine derivatives ideal building blocks for creating ordered molecular structures. nih.gov

Future research on this compound in this area could explore:

Crystal Engineering: The isopropoxy group can influence the packing of molecules in a crystal lattice through weaker interactions, complementing the strong hydrogen bonds formed by the pyrimidine ring. By systematically studying how this compound co-crystallizes with other molecules, it may be possible to design crystals with specific physical properties.

Self-Assembling Systems: In solution, pyrimidine-based amphiphiles have been shown to self-assemble into complex structures. acs.org Functionalizing this compound to create amphiphilic molecules could lead to the formation of micelles, vesicles, or other nanostructures for applications in drug delivery or materials science.

Hydrogen-Bonded Networks: Pyrimidine derivatives are known to form robust hydrogen-bonded assemblies, often creating predictable patterns or "synthons". nih.govresearchgate.net The specific steric and electronic properties of the isopropoxy group could be used to tune these interactions, leading to the formation of novel supramolecular ribbons, sheets, or porous frameworks. nih.gov

Discovery of Next-Generation Materials Based on this compound Scaffolds

The unique electronic and structural properties of the pyrimidine ring make it a valuable component in a wide range of advanced materials. tandfonline.commdpi.com By incorporating this compound as a core building block, researchers can explore the development of new functional materials.

Potential areas for discovery include:

Liquid Crystals: 2,5-disubstituted pyrimidines are critical components in commercial liquid crystal displays (LCDs). tandfonline.com The introduction of an isopropoxy group could modify the mesophase behavior and electro-optical properties, potentially leading to new liquid crystalline materials for displays and sensors. tandfonline.comtandfonline.com Research into 5-phenyl-pyrimidine derivatives has already shown promise for creating materials with desirable properties for next-generation displays. aps.org

Functional Polymers: Monomers containing nucleic acid bases have been polymerized to create materials that mimic the structure and function of DNA and RNA. tandfonline.commdpi.com this compound could be functionalized to create novel monomers for polymerization, leading to polymers with applications in data storage, sensing, or biomaterials. nih.gov

Organic Electronics: The electron-deficient nature of the pyrimidine ring makes it a useful component in organic semiconductors for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). tandfonline.com The 2-isopropoxy group can be used to tune the solubility and morphology of these materials, which are critical for device performance.

Q & A

Q. What strategies can mitigate batch-to-batch variability in this compound synthesis for large-scale studies?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-situ FTIR). Optimize crystallization conditions (cooling rate, seeding) using factorial design. Characterize particle size distribution (Malvern Mastersizer) to ensure consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.